![molecular formula C11H14FNO4S B13152394 Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a fluorophenyl ring, which is further connected to an alanine derivative. The presence of the fluorine atom and the sulfonyl group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride. This intermediate is then reacted with an alanine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent product quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the alanine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under the influence of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its ability to modify biological molecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: In the medical field, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs or diagnostic agents.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Alanine,N-[(3-chloro-4-fluorophenyl)sulfonyl]-: This compound features a chlorine atom in addition to the fluorine, which can alter its chemical properties and reactivity.
N-[(4-Fluorophenyl)sulfonyl]-β-alanine: This variant has a different substitution pattern on the alanine moiety, affecting its biological activity.
Uniqueness: Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester is unique due to its specific combination of functional groups. The presence of both the sulfonyl and fluorine groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14FNO4S |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)sulfonylamino]-2-methylpropanoate |
InChI |
InChI=1S/C11H14FNO4S/c1-11(2,10(14)17-3)13-18(15,16)9-6-4-8(12)5-7-9/h4-7,13H,1-3H3 |
InChI Key |
BCURRONPCVLKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


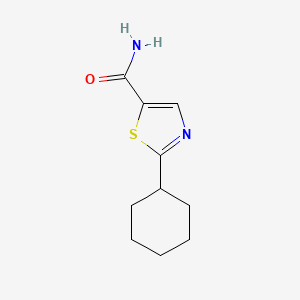
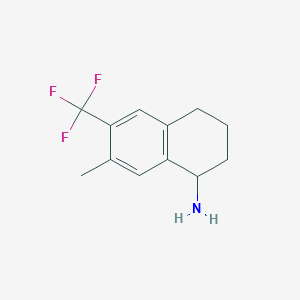
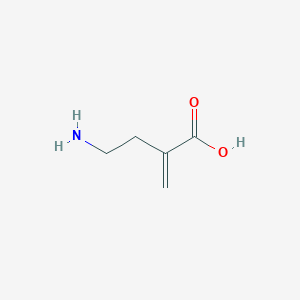

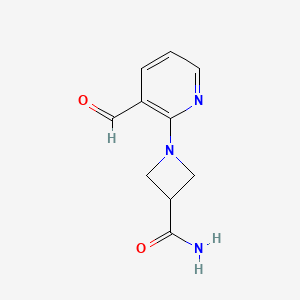

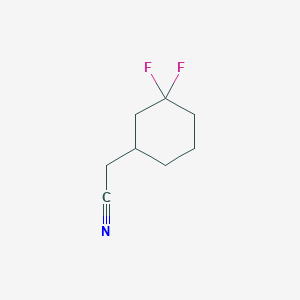
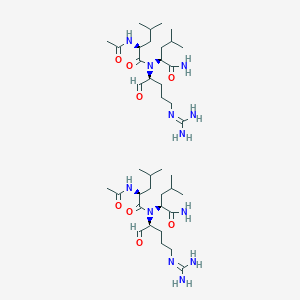
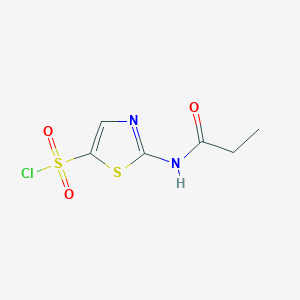

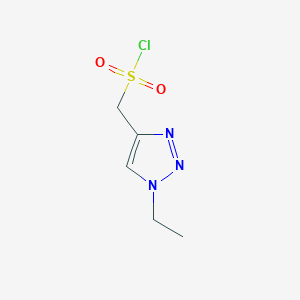
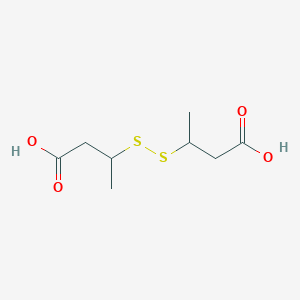
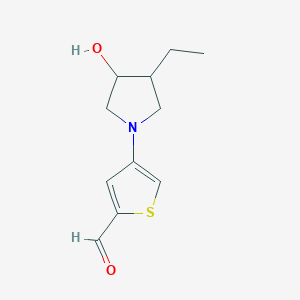
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
